Norbutorphanol is a synthetic opioid compound derived from butorphanol, primarily recognized for its analgesic properties. It is classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. Norbutorphanol is often discussed in the context of its metabolites and pharmacological effects, especially in relation to butorphanol tartrate, which is utilized clinically for pain management.
Norbutorphanol is an active metabolite of butorphanol, which is itself a synthetic derivative of morphinan. The chemical classification of norbutorphanol falls under the category of opioid analgesics, specifically within the phenanthrene series. Its chemical name is 17-(cyclobutylmethyl)morphinan-3,14-diol, and it has a molecular formula of C21H29NO2 .
The molecular structure of norbutorphanol features a morphinan backbone with a cyclobutylmethyl group attached. The specific stereochemistry contributes to its pharmacological activity. The structural formula can be represented as follows:
The molecular weight of norbutorphanol is approximately 313.46 g/mol. Its structural characteristics are crucial for understanding its interaction with opioid receptors .
Norbutorphanol can participate in various chemical reactions typical of opioid compounds. These include:
The synthesis and metabolism involve complex pathways that are essential for understanding both therapeutic applications and potential side effects.
Norbutorphanol exerts its effects primarily through interaction with opioid receptors in the central nervous system. As a partial agonist at the mu-opioid receptor, it activates these receptors to produce analgesic effects while also antagonizing some responses associated with full agonists, leading to a lower risk of respiratory depression compared to stronger opioids.
At the kappa-opioid receptor, norbutorphanol acts as a full agonist, contributing to its analgesic properties without significant mu-receptor activation that could lead to addiction or severe side effects .
Norbutorphanol appears as a white crystalline solid with the following physical properties:
Chemical properties include its ability to form salts (e.g., tartrate) which enhance solubility for pharmaceutical formulations .
Norbutorphanol is primarily used in clinical settings as an analgesic agent. It is particularly beneficial for managing moderate to severe pain due to its unique receptor activity profile that balances efficacy with safety. Research continues into its use for various pain management protocols, including postoperative pain relief and chronic pain conditions.
Additionally, studies explore its metabolites' pharmacological effects, enhancing understanding of opioid metabolism and potential therapeutic applications .
Norbutorphanol (C₁₆H₂₁NO₂) is a demethylated metabolite of the opioid agonist-antagonist butorphanol, belonging to the morphinan class of compounds [1] [4]. Its core structure consists of a phenanthrene backbone with a hydroxyl group at C3 and C14 positions, and a cyclobutylmethyl substituent at nitrogen (N17). The compound exhibits three chiral centers (C13, C14, C9), rendering stereochemical analysis critical for pharmacological activity. The (-)-enantiomer is biologically active, with absolute configuration R at C14 and S at C13, consistent with classical morphinan analgesics [4]. Stereoisomerism significantly influences receptor binding kinetics: the (-)-form shows 50-fold higher μ-opioid receptor affinity than its (+)-counterpart due to optimal spatial orientation of the N-cyclobutylmethyl group for receptor docking [4].
Norbutorphanol shares structural homology with pivotal morphinans, differing primarily in N-substituents and oxidation states:
Table 1: Structural Analogues of Norbutorphanol in the Morphinan Class
Compound | N-Substituent | C3 Modification | C6 Modification | Key Structural Distinction |
---|---|---|---|---|
Norbutorphanol | Cyclobutylmethyl | -OH | -H | N-dealkylated butorphanol |
Butorphanol | Cyclobutylmethyl | -OH | -H | Parent compound; tertiary amine |
Naloxone | Allyl | -OH | =O | C6 ketone; Δ⁶,⁷ unsaturation |
Oxymorphone | Methyl | =O | =O | C3/C6 diketone; saturated C7 |
Norbutorphanol’s N-cyclobutylmethyl group confers partial agonist activity at κ-opioid receptors, analogous to butorphanol, while its N-dealkylation enhances polarity (logP ≈ 1.8 vs butorphanol’s 3.2) [4]. Unlike naloxone’s allyl group enabling irreversible antagonism, the cyclobutyl moiety permits reversible receptor dissociation, contributing to its mixed agonist-antagonist profile.
Norbutorphanol is primarily derived via hepatic cytochrome P450 (CYP) 3A4-mediated N-dealkylation of butorphanol [2] [4]. This biotransformation involves oxidative cleavage of the tertiary amine, yielding norbutorphanol and cyclobutyl aldehyde. Kinetic studies in human liver microsomes reveal:
The reaction proceeds through a carbinolamine intermediate, detected via high-resolution mass spectrometry (HRMS) at m/z 258.1701 [M+H]⁺. CYP2D6 contributes secondarily (<15% of total clearance), while CYP2C9/2C19 show negligible involvement. Time-course metabolomics in HepaRG cells confirms norbutorphanol as the dominant Phase I metabolite, detectable within 2h post-butyorphanol exposure [2].
In vitro synthesis leverages high-throughput metabolomics platforms:
In vivo synthesis remains impractical due to rapid Phase II conjugation (glucuronidation at C3-OH) and renal elimination. Total chemical synthesis involves:
Table 2: Analytical Techniques for Norbutorphanol Characterization
Method | Conditions/Parameters | Resolution Capability | Limitations |
---|---|---|---|
HILIC-LC-MS/MS | ZIC®-HILIC column; ACN/H₂O gradient; ESI(+) | Separates hydroxylated isomers (Δtᵣ = 1.2 min) | Poor sialic acid linkage resolution |
PGC-LC-MS/MS | Hypercarb® column; 5mM NH₄HCO₂ pH 9; ESI(-) | Resolves α/β anomers (α/β = 0.89) | Low sensitivity for neutral glycans |
Ion Mobility-MS | DTIMS; He/N₂ drift gas; CCS calibration | Distinguishes stereoisomers (ΔCCS = 2.3%) | Throughput constraints |
PGC chromatography excels in separating anomeric configurations (e.g., norbutorphanol-3β-glucuronide vs 3α-epimer) via carbohydrate-stationary phase interactions [5]. Ion mobility spectrometry resolves stereoisomers by collision cross-section (CCS) differences arising from gas-phase folding dynamics [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7